cis-5,8,11-Eicosatrienoic acid methyl ester
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Overview
Description
cis-5,8,11-Eicosatrienoic acid methyl ester: is a fatty acid methyl ester derived from eicosatrienoic acid. It is a colorless oil with the molecular formula C21H36O2 and a molecular weight of 320.51 g/mol . This compound is known for its role in various biochemical processes and is often used in scientific research.
Mechanism of Action
Target of Action
It is known that eicosanoids, a class of compounds to which this molecule belongs, often interact with a variety of cellular receptors, including g-protein coupled receptors .
Mode of Action
Eicosanoids typically exert their effects by binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling events .
Biochemical Pathways
They are involved in lipid signaling complexes that induce an inflammatory immune response .
Pharmacokinetics
It is known that eicosanoids and their esters are typically rapidly metabolized and excreted .
Result of Action
Eicosanoids are known to have wide-ranging effects on cellular function, often acting as potent mediators of inflammation and immune response .
Action Environment
The action of cis-5,8,11-Eicosatrienoic acid methyl ester, like other eicosanoids, can be influenced by a variety of environmental factors. For instance, it is known to be unstable to oxygen and direct sunlight, which can affect its efficacy and stability .
Biochemical Analysis
Biochemical Properties
It is known that it can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase
Cellular Effects
It is known that its level is elevated in plasma during essential fatty acid deficiency in humans
Molecular Mechanism
It is known that it can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase
Temporal Effects in Laboratory Settings
It is known that it is unstable to oxygen and direct sunlight, therefore, extreme care should be taken in handling this product
Metabolic Pathways
It is known that it can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5,8,11-Eicosatrienoic acid methyl ester typically involves the esterification of eicosatrienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The product is then purified through distillation and crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: cis-5,8,11-Eicosatrienoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
cis-5,8,11-Eicosatrienoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: This compound is studied for its role in cellular signaling and membrane structure.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in inflammation and metabolic disorders.
Industry: It is used in the production of bio-based lubricants and surfactants.
Comparison with Similar Compounds
- cis-8,11,14-Eicosatrienoic acid
- cis-11,14-Eicosadienoic acid
- cis-5,8,11,14,17-Eicosapentaenoic acid
- Arachidonic acid
Comparison: cis-5,8,11-Eicosatrienoic acid methyl ester is unique due to its specific double bond positions, which confer distinct biochemical properties. Compared to other similar compounds, it has a unique role in modulating inflammatory responses and cellular signaling pathways .
Properties
CAS No. |
14602-39-2 |
---|---|
Molecular Formula |
C21H36O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
methyl icosa-5,8,11-trienoate |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3 |
InChI Key |
AESHPAQQBZWZMS-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC |
SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)OC |
Appearance |
Unit:1mg/ml, 1mlSolvent:hexanePurity:90%Physical liquid |
Synonyms |
Mead Acid methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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